methanone](/img/structure/B12629385.png)
[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl](3-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-fluorophényl)[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]méthanone: est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, notamment un groupe benzodioxole, un noyau hydroxyoctahydroisoquinoline et un groupe fluorophényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (3-fluorophényl)[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]méthanone implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du groupe benzodioxole, qui est ensuite couplé au noyau octahydroisoquinoline par une série de réactions de condensation et de cyclisation.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour certaines étapes, ainsi que le développement de catalyseurs et de réactifs plus efficaces pour rationaliser le processus.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation: Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe hydroxyle, conduisant à la formation de cétones ou d’aldéhydes.
Réduction: Les réactions de réduction peuvent cibler le groupe carbonyle, le convertissant en alcool.
Substitution: Les groupes benzodioxole et fluorophényle peuvent participer à des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: Les agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution: Des réactifs tels que les halogènes (Cl₂, Br₂) et les nucléophiles (NH₃, OH⁻) sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation du groupe hydroxyle donnerait une cétone, tandis que la réduction du groupe carbonyle produirait un alcool.
Applications de recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouveaux mécanismes réactionnels et de développer de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, le composé est étudié pour son potentiel en tant qu’agent pharmacologique. Ses caractéristiques structurelles suggèrent qu’il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments.
Médecine
En médecine, le composé est étudié pour ses effets thérapeutiques potentiels. Sa capacité à interagir avec des cibles moléculaires spécifiques pourrait conduire au développement de nouveaux traitements pour des maladies telles que le cancer et les maladies neurologiques.
Industrie
Dans l’industrie, le composé est étudié pour son utilisation potentielle dans le développement de nouveaux matériaux. Sa combinaison unique de groupes fonctionnels pourrait conférer des propriétés souhaitables aux polymères et à d’autres matériaux.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer and neurological disorders.
Industry
In industry, the compound is explored for its potential use in the development of new materials. Its unique combination of functional groups could impart desirable properties to polymers and other materials.
Mécanisme D'action
Le mécanisme d’action de la (3-fluorophényl)[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]méthanone implique son interaction avec des cibles moléculaires spécifiques. Le groupe benzodioxole peut interagir avec les enzymes et les récepteurs, tandis que le groupe fluorophényle peut améliorer l’affinité de liaison et la spécificité. Le noyau hydroxyoctahydroisoquinoline peut moduler la conformation globale du composé, influençant son activité biologique.
Comparaison Avec Des Composés Similaires
Composés similaires
[1-(1,3-benzodioxol-5-yl)-2-bromoéthanone]: Ce composé partage le groupe benzodioxole mais diffère par ses groupes fonctionnels, ce qui conduit à des propriétés chimiques et biologiques différentes.
[1-(1,3-benzodioxol-5-yl)-2-(éthylamino)-1-pentanone]:
Unicité
L’unicité de la (3-fluorophényl)[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]méthanone réside dans sa combinaison de groupes fonctionnels, qui lui confère un ensemble distinct de propriétés chimiques et biologiques. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C23H24FNO4 |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
[1-(1,3-benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C23H24FNO4/c24-17-5-3-4-16(12-17)22(26)25-11-10-23(27)9-2-1-6-18(23)21(25)15-7-8-19-20(13-15)29-14-28-19/h3-5,7-8,12-13,18,21,27H,1-2,6,9-11,14H2 |
Clé InChI |
VNFACUMJHRYIQV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CCN(C(C2C1)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC(=CC=C5)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate](/img/structure/B12629304.png)
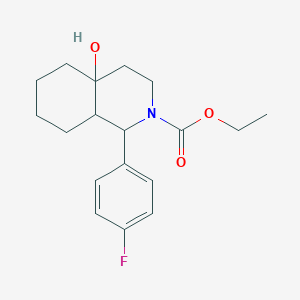
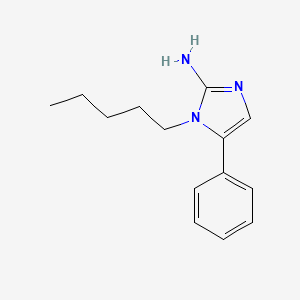
![5-(2-chloro-4-methoxyphenyl)-N-[(2R)-4-(4-chlorophenyl)but-3-en-2-yl]penta-2,4-dienamide](/img/structure/B12629318.png)
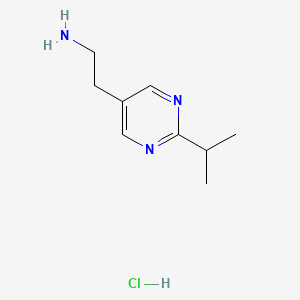
![3-[(3a'S,6a'R)-5-chloro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanamide](/img/structure/B12629339.png)
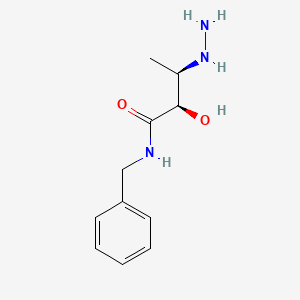
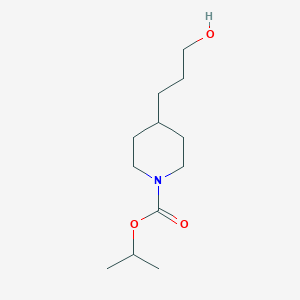

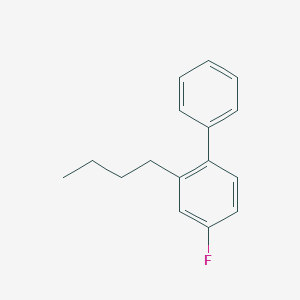


![2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)](/img/structure/B12629394.png)
![N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide](/img/structure/B12629397.png)
